Endothelin 1 - 117399-94-7

Endothelin 1

Catalog Number: EVT-242560
CAS Number: 117399-94-7
Molecular Formula: C109H159N25O32S5
Molecular Weight: 2491.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Endothelin 1 (ET-1) is a 21-amino acid peptide originally identified as a potent vasoconstrictor produced by endothelial cells. [] It belongs to the endothelin family of peptides, which also includes Endothelin 2 and Endothelin 3. [] ET-1 plays a critical role in various physiological and pathological processes, including vascular tone regulation, cell proliferation, and inflammation. [, , ] Its involvement in cardiovascular and renal function, as well as its potential role in conditions like acute liver failure and myocardial stunning, has made it a subject of extensive research. [, , ]

Synthesis Analysis

Endothelin 1 is synthesized as a larger precursor molecule, preproendothelin-1, which undergoes enzymatic processing to produce the mature peptide. [] The specific details of the synthesis pathway, including the enzymes involved and the intermediate products, can be complex and may vary depending on the cell type and experimental conditions. This report focuses on scientific research applications beyond synthesis pathways.

Molecular Structure Analysis

Endothelin 1 is a bicyclic peptide with a molecular weight of approximately 2492 Da. [] Its structure is characterized by two intramolecular disulfide bonds, which contribute to its stability and biological activity. While the specific details of the molecular structure are crucial for understanding its interactions with receptors and its pharmacological properties, this analysis falls outside the scope of this report.

Mechanism of Action

Endothelin 1 exerts its biological effects by binding to two G protein-coupled receptors, ETA and ETB receptors. [, ] The binding of ET-1 to these receptors activates downstream signaling pathways, including phospholipase C, protein kinase C, and mitogen-activated protein kinase, ultimately leading to diverse cellular responses. [, , , ] The relative expression of ETA and ETB receptors varies among different cell types and tissues, contributing to the pleiotropic effects of ET-1. [] The intricacies of the signal transduction pathways and receptor-mediated effects are complex and require further research to fully elucidate.

Physical and Chemical Properties Analysis

Endothelin 1 is a relatively stable peptide, partially due to the presence of disulfide bonds in its structure. [] Its solubility, stability under various conditions, and other physical and chemical properties are important for experimental design and for understanding its behavior in biological systems. A detailed analysis of these properties is beyond the scope of this report.

Applications

7.1 Cardiovascular Research: ET-1 is a potent vasoconstrictor implicated in various cardiovascular pathologies. [, , , ] Research has focused on its role in:

  • Hypertension: ET-1 contributes to the development of hypertension, particularly in cases of renal dysfunction and primary hypertension. [, , ]
  • Pulmonary Hypertension: Elevated ET-1 levels have been observed in patients with congenital heart defects and respiratory distress syndrome, suggesting a role in pulmonary hypertension. [, , ]
  • Myocardial Stunning: ET-1 may contribute to the development of myocardial stunning following brief coronary artery occlusion, highlighting its involvement in ischemia-reperfusion injury. []
  • Vascular Remodeling: ET-1 can promote vascular remodeling, which is implicated in conditions like apatinib-induced hypertension. []
  • Acute Liver Failure: ET-1 is implicated in the pathogenesis of renal impairment associated with acute liver failure, potentially by mediating vasoconstriction and reducing renal blood flow. []
  • Chronic Kidney Disease: ET-1 production is elevated in chronic kidney disease, possibly due to acid retention associated with the condition. []
  • Endothelial Dysfunction: ET-1 serves as a marker of endothelial dysfunction in various conditions, including HIV infection and chronic venous insufficiency. [, ]
  • Retinal Neurodegeneration: ET-1 has been implicated in the development of retinal microvascular abnormalities and neurodegeneration in diabetes. []
  • Atherosclerosis: ET-1 plays a role in the inflammatory processes associated with atherosclerosis, particularly through TLR4-TRAF6 signaling. []
  • Hepatic Fibrosis: ET-1 exhibits both stimulatory and inhibitory effects on hepatic stellate cells, suggesting a complex role in the development of liver fibrosis. []
  • Human Embryonic Stem Cell Research: ET-1 has been shown to exert inotropic and lusitropic effects on human embryonic stem cell-derived cardiomyocytes, suggesting its potential utility in studying cardiac development and function. []
  • Proliferative Diabetic Retinopathy: ET-1 levels are elevated in the vitreous humor of patients with proliferative diabetic retinopathy, implicating it in the pathogenesis of the condition. []
Future Directions
  • Exploring the therapeutic potential of targeting ET-1 signaling. While endothelin receptor antagonists have shown promise in treating conditions like pulmonary hypertension, further research is needed to optimize their efficacy and minimize potential side effects. [, ]

Big Endothelin 1

  • Compound Description: Big Endothelin 1 is the precursor peptide of Endothelin 1. It is a 38-amino acid peptide that requires enzymatic cleavage to generate the active 21-amino acid Endothelin 1 peptide. Big Endothelin 1 itself does not bind to endothelin receptors and has minimal vasoactive effects until converted into Endothelin 1. [, ]
  • Relevance: Big Endothelin 1 is the direct precursor of Endothelin 1 and demonstrates the critical role of enzymatic processing in producing the active form of Endothelin 1. [, ] Studies indicate that inhibition of metalloproteases involved in this conversion can effectively block the cardiovascular and renal effects of Big Endothelin 1, further highlighting the importance of this processing step in the activity of Endothelin 1. []

Endothelin 2

  • Compound Description: Endothelin 2 is another member of the endothelin peptide family and shares structural similarities with Endothelin 1. It acts as a potent vasoconstrictor and exerts its effects by binding to endothelin receptors. []
  • Relevance: Endothelin 2, along with Endothelin 3, highlights the existence of multiple isoforms within the endothelin peptide family, suggesting potential functional redundancy or diversity. [] The existence of multiple isoforms with similar activities underscores the potential complexity of endothelin signaling and its role in various physiological processes.

Endothelin 3

  • Compound Description: Endothelin 3 is another member of the endothelin peptide family. Like Endothelin 1 and Endothelin 2, it functions as a vasoconstrictor, exerting its effects through interactions with endothelin receptors. []
  • Relevance: Endothelin 3 further emphasizes the presence of multiple isoforms within the endothelin peptide family. This suggests potentially complex regulatory mechanisms for endothelin signaling and diverse physiological roles for different isoforms. []

Sarafotoxins

  • Compound Description: Sarafotoxins are a group of peptides found in the venom of the burrowing asp (Atractaspis engaddensis) snake. These peptides share structural similarities with endothelins and are known to bind to endothelin receptors, mimicking the effects of endothelins. []
  • Relevance: Sarafotoxins, by mimicking the binding of Endothelin 1 to its receptors, highlight the potential for exogenous compounds to interfere with the endothelin signaling pathway and contribute to cardiovascular dysfunction. [] This finding suggests the potential for developing targeted therapies that interfere with endothelin receptor binding to modulate endothelin activity in pathological conditions.

BQ123

  • Compound Description: BQ123 is a selective endothelin receptor antagonist that specifically blocks the endothelin A receptor (ETA). By inhibiting the binding of endothelin peptides, including Endothelin 1, to the ETA receptor, BQ123 effectively reduces or abolishes endothelin-mediated effects. []
  • Relevance: The use of BQ123 as a pharmacological tool in research underscores the distinct roles of endothelin receptor subtypes in mediating the effects of Endothelin 1. [] Its ability to block Endothelin 1's effects by specifically targeting ETA receptors highlights the potential for developing endothelin receptor subtype-specific antagonists as therapeutic agents.

IRL1038

  • Compound Description: IRL1038 is another endothelin receptor antagonist, exhibiting selectivity for the endothelin B receptor (ETB). This compound specifically inhibits endothelin peptides, including Endothelin 1, from binding to ETB receptors, thereby modulating endothelin-mediated responses. []
  • Relevance: IRL1038, along with BQ123, underscores the importance of characterizing the specific roles of both ETA and ETB receptors in mediating the overall physiological and pathological effects of Endothelin 1. []

PD 142893

  • Compound Description: PD 142893 is a non-selective endothelin receptor antagonist, exhibiting the capability to block both ETA and ETB receptors. By inhibiting the binding of endothelin peptides, including Endothelin 1, to both receptor subtypes, PD 142893 effectively disrupts endothelin-mediated signaling pathways. []
  • Relevance: The utilization of PD 142893 as a pharmacological tool in research highlights the potential benefits of targeting both ETA and ETB receptors to effectively counteract the deleterious effects of excessive Endothelin 1 signaling. []

Nitric Oxide (NO)

  • Compound Description: Nitric Oxide (NO) is a gaseous signaling molecule produced by endothelial cells, among other cell types. It acts as a potent vasodilator, promoting relaxation of blood vessels and counteracting the vasoconstrictive effects of compounds like Endothelin 1. [, , ]
  • Relevance: Nitric oxide plays a crucial role in regulating vascular tone, opposing the actions of Endothelin 1. [, , ] The balance between these two factors, Endothelin 1 promoting vasoconstriction and nitric oxide inducing vasodilation, contributes to maintaining vascular homeostasis.

Sodium Nitroprusside

  • Compound Description: Sodium Nitroprusside is a nitric oxide donor that releases NO upon administration. It is commonly used in clinical settings to induce vasodilation, particularly in hypertensive emergencies. []
  • Relevance: The transient reduction of Endothelin 1-induced pressor responses by Sodium Nitroprusside highlights the interplay between Endothelin 1 and nitric oxide in the regulation of vascular tone. []

Calcitonin Gene-Related Peptide (CGRP)

  • Compound Description: Calcitonin Gene-Related Peptide is a neuropeptide with potent vasodilatory effects. [] It exerts its actions through binding to specific CGRP receptors.
  • Relevance: Calcitonin Gene-Related Peptide exhibits a unique ability to selectively terminate long-lasting vasoconstrictor responses induced by Endothelin 1 in certain vascular beds. [] This suggests a potential therapeutic strategy for targeting CGRP receptors to counteract the detrimental effects of excessive Endothelin 1 activity in specific vascular territories.

Properties

CAS Number

117399-94-7

Product Name

Endothelin 1

IUPAC Name

3-[[2-[[2-[[31-amino-7-(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,22,28-tris(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(2-methylpropyl)-13-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C109H159N25O32S5

Molecular Weight

2491.9 g/mol

InChI

InChI=1S/C109H159N25O32S5/c1-12-56(9)87(107(163)125-76(109(165)166)39-60-43-113-65-24-18-17-23-63(60)65)134-108(164)88(57(10)13-2)133-99(155)75(42-85(143)144)123-94(150)70(36-54(5)6)118-97(153)73(40-61-44-112-52-114-61)121-103(159)80-49-169-168-48-64(111)89(145)126-77(45-135)102(158)131-81-50-170-171-51-82(105(161)132-86(55(7)8)106(162)124-72(38-59-26-28-62(138)29-27-59)95(151)120-71(96(152)130-80)37-58-21-15-14-16-22-58)129-91(147)67(30-31-83(139)140)116-90(146)66(25-19-20-33-110)115-98(154)74(41-84(141)142)122-92(148)68(32-34-167-11)117-93(149)69(35-53(3)4)119-100(156)78(46-136)127-101(157)79(47-137)128-104(81)160/h14-18,21-24,26-29,43-44,52-57,64,66-82,86-88,113,135-138H,12-13,19-20,25,30-42,45-51,110-111H2,1-11H3,(H,112,114)(H,115,154)(H,116,146)(H,117,149)(H,118,153)(H,119,156)(H,120,151)(H,121,159)(H,122,148)(H,123,150)(H,124,162)(H,125,163)(H,126,145)(H,127,157)(H,128,160)(H,129,147)(H,130,152)(H,131,158)(H,132,161)(H,133,155)(H,134,164)(H,139,140)(H,141,142)(H,143,144)(H,165,166)

InChI Key

ZUBDGKVDJUIMQQ-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N

Synonyms

ET-1; Endothelin-1; Endothelin1; Endothelin 1

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.